1,5-Diphenyl-3-(3-cyclopentylpropyl)pentane
Description
1,5-Diphenyl-3-(3-cyclopentylpropyl)pentane (C₂₅H₃₄, MW 334) is a hydrocarbon featuring a pentane backbone substituted with two phenyl groups at the 1- and 5-positions and a 3-cyclopentylpropyl group at the 3-position. Its structure is characterized by a central aliphatic chain with aromatic and alicyclic substituents, contributing to its hydrophobic nature and solubility in non-polar solvents like pentane .
Properties
CAS No. |
55191-62-3 |
|---|---|
Molecular Formula |
C25H34 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
[6-cyclopentyl-3-(2-phenylethyl)hexyl]benzene |
InChI |
InChI=1S/C25H34/c1-3-10-23(11-4-1)18-20-25(17-9-16-22-14-7-8-15-22)21-19-24-12-5-2-6-13-24/h1-6,10-13,22,25H,7-9,14-21H2 |
InChI Key |
DKTMVKAAXZLUFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCCC(CCC2=CC=CC=C2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diphenyl-3-(3-cyclopentylpropyl)pentane typically involves multi-step organic reactions. One common method includes the alkylation of benzene derivatives followed by cyclization and further functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure systems to ensure efficient and scalable production. The use of advanced purification methods like chromatography and crystallization is essential to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,5-Diphenyl-3-(3-cyclopentylpropyl)pentane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of more saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction typically produces alkanes.
Scientific Research Applications
1,5-Diphenyl-3-(3-cyclopentylpropyl)pentane has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism by which 1,5-Diphenyl-3-(3-cyclopentylpropyl)pentane exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the application, but often involve modulation of biochemical processes at the molecular level.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1,5-diphenyl-3-(3-cyclopentylpropyl)pentane with structurally related hydrocarbons and functionalized analogs:
Key Structural and Functional Comparisons:
Substituent Effects: Cycloalkyl vs. Aromatic Groups: The cyclopentylpropyl group in the target compound confers moderate steric hindrance compared to cyclohexyl analogs (e.g., 1,5-diphenyl-3-(2-cyclohexylethyl)pentane). Cyclohexyl’s six-membered ring may enhance rigidity and thermal stability . Polar vs. Non-Polar Groups: Unlike hydroxyl- or pyridyl-substituted analogs (e.g., 3-hydroxy-1,5-diphenyl-1-pentanone or 1,5-diphenyl-3-(4-pyridyl)pentane), the absence of polar groups in the target compound limits its solubility in polar solvents like diethyl ether or dichloromethane .
Functionalized derivatives like 3-hydroxy-1,5-diphenyl-1-pentanone may exhibit distinct pharmacological profiles due to reactive ketone/hydroxyl groups .
Synthesis and Isolation: Cyclohexyl-substituted analogs are synthesized via catalytic hydrogenation, whereas the target compound is isolated from natural sources via non-polar solvent extraction . This highlights divergent routes (synthetic vs. natural) for accessing structurally related molecules.
Physical Properties :
- The target compound’s hydrophobicity aligns with its presence in pentane extracts, whereas pyridyl- or hydroxyl-substituted analogs are more likely to partition into polar solvents .
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